1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol
Description
1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol (CAS: 303152-19-4) is a polyhalogenated ethanol derivative with the molecular formula C₂₀H₁₅Cl₂FOS and a molecular weight of 393.30 g/mol . The compound features a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1-position and a 4-fluorophenylsulfanyl group at the 2-position. The compound is commercially available, with storage recommendations emphasizing stability under controlled conditions (e.g., protection from light and moisture) .
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-fluorophenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FOS/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMJSMXFFQXLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 4-chlorobenzophenone with 4-fluorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The halogen substitutions in the compound enhance its lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy.
Case Study : A study evaluating various derivatives found that one compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, suggesting potential for developing new antimicrobial agents based on this structure.
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Halogenated compounds have been documented to interact with DNA and proteins involved in cancer cell proliferation.
Case Study : In vitro studies on related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. One derivative showed an IC50 value of 15 µM against MCF-7 cells, indicating moderate cytotoxicity and suggesting that further structural modifications could enhance potency.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in inflammatory processes. Certain derivatives are known to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators.
Data Tables
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Key Properties of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol and Analogous Compounds
Impact of Substituents on Properties
- Bromine in the 4-bromophenyl analog (CAS: 303152-21-8) introduces steric bulk and halogen bonding capability, which could influence crystal packing or receptor interactions .
Sulfanyl vs. Sulfonyl Groups:
Environmental Persistence:
- Dicofol (CAS: 115-32-2), a trichloro derivative, demonstrates environmental persistence as a DDT metabolite, whereas fluorinated analogs like the target compound may exhibit different degradation pathways due to fluorine’s resistance to enzymatic cleavage .
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol, known by its CAS number 303152-19-4, is a compound of interest due to its potential biological activities. This article reviews the compound's antimicrobial, anticancer, and antioxidant properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.30 g/mol. Its structure features two chlorinated phenyl groups and a fluorinated phenyl sulfanyl moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported, highlighting its effectiveness.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 8.0 | 16.0 | Effective against biofilm formation |
| Escherichia coli | 16.0 | 32.0 | Moderate activity |
| Pseudomonas aeruginosa | 32.0 | 64.0 | Lower effectiveness compared to S. aureus |
The compound has shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with more potent effects observed in biofilm-forming strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| HeLa | <10 | High |
| MCF-7 | 11.20 – 93.46 | Moderate to High |
| SKOV-3 | 7.87 – 70.53 | High |
The IC50 values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, particularly in HeLa cells .
Antioxidant Activity
The antioxidant capacity of the compound has also been assessed through various assays, showing promising results in scavenging free radicals.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 µg/mL |
| ABTS Assay | IC50 = 30 µg/mL |
These findings suggest that the compound can act as an effective antioxidant, potentially mitigating oxidative stress in biological systems .
Case Studies
In a recent study focusing on the synthesis and evaluation of novel derivatives of similar compounds, it was found that modifications to the sulfanyl group significantly enhanced both antimicrobial and anticancer activities. For instance, derivatives with additional halogen substituents showed improved efficacy against resistant strains of bacteria and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
